molecular formula C14H12N4O4 B10810887 Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate

Cat. No.: B10810887
M. Wt: 300.27 g/mol
InChI Key: XEGSTCHAOIVDPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes using methyl cyanide or DMSO as solvents, with K2CO3 as a base and TBHP (tert-butyl hydroperoxide) as an oxidant. The reaction is often carried out under argon atmosphere with blue LED light irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate involves its interaction with various molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate can be compared with other benzoxazole derivatives, such as:

Properties

IUPAC Name

methyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-12(20)7-8-6-11(19)17-13(15-8)18-14-16-9-4-2-3-5-10(9)22-14/h2-6H,7H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSTCHAOIVDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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